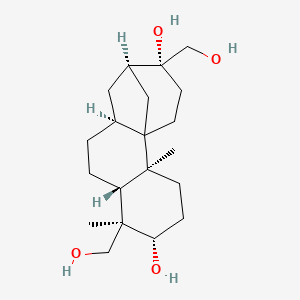

3-Epiaphidicolin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

An antiviral antibiotic produced by Cephalosporium aphidicola and other fungi. It inhibits the growth of eukaryotic cells and certain animal viruses by selectively inhibiting the cellular replication of DNA polymerase II or the viral-induced DNA polymerases. The drug may be useful for controlling excessive cell proliferation in patients with cancer, psoriasis or other dermatitis with little or no adverse effect upon non-multiplying cells.

Scientific Research Applications

Neuropharmacological Activities

- A study by Patro, Bhattamisra, & Mohanty (2016) investigated the effects of ethyl acetate extract of Mimosa pudica leaves on anxiety, depression, and memory in mice. The extract showed significant anti-anxiety and anti-depressant activities, suggesting potential applications in neuropharmacology.

Cardiac Research

- Research by Allon et al. (2005) explored the long-term cardiac effects of sarin vapor exposure in rats. Findings revealed significant changes in cardiac parameters, contributing to our understanding of cardiac response to toxic substances.

Pharmacological Characterization of Compounds

- Colestock et al. (2018) conducted a study on new psychoactive substances, including dissociative anesthetics 3-MeO-PCMo. This research provides insights into the pharmacological profiles of novel compounds, which can inform future drug development.

Neuroprotective and Memory Enhancing Effects

- Duyu et al. (2020) examined the effects of Mimosa pudica in Parkinson’s Disease and suggested that the plant could modulate neuroactive ligand receptor interaction, with implications for memory improvement in neurodegenerative diseases (Duyu, Khanal, Khatib, & Patil, 2020).

Hepatoprotective Properties

- Sobeh et al. (2017) investigated the antioxidant and hepatoprotective properties of Senna singueana bark extract. Their findings suggest potential applications in treating liver diseases and aging-related degenerative diseases (Sobeh, Mahmoud, Hasan, Cheng, El-Shazly, & Wink, 2017).

Translational Research in Epidemiology

- Khoury, Gwinn, & Ioannidis (2010) discussed the role of epidemiology in translating scientific discoveries into public health impact, highlighting the importance of integrating epidemiological research in the development of healthcare interventions and policies (Khoury, Gwinn, & Ioannidis, 2010).

Epigenetics in Cancer Research

- A review by Boumber & Issa (2011) focused on epigenetics in cancer, discussing the potential of epigenetic drugs for cancer treatment and the challenges faced in this area of research (Boumber & Issa, 2011).

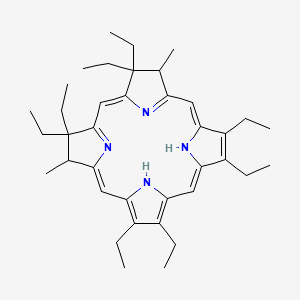

properties

CAS RN |

52645-92-8 |

|---|---|

Product Name |

3-Epiaphidicolin |

Molecular Formula |

C20H34O4 |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(2S,5S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol |

InChI |

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19?,20-/m0/s1 |

InChI Key |

NOFOAYPPHIUXJR-ZJBZKFICSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@H]3C24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O |

SMILES |

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O |

Canonical SMILES |

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O |

Other CAS RN |

52645-92-8 |

synonyms |

Aphidicolin Aphidicolin, (3-S-(3alpha,4beta,4abeta,6aalpha,8alpha,9alpha,11aalpha,11balpha))-Isomer ICI 69653 ICI-69653 ICI69653 NSC 234714 NSC 351140 NSC-234714 NSC-351140 NSC234714 NSC351140 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

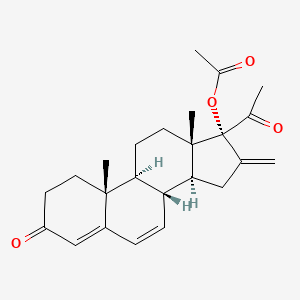

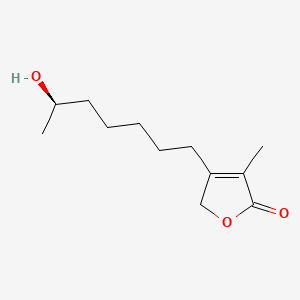

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B1202801.png)